Potassium lauryl sulfate

Description

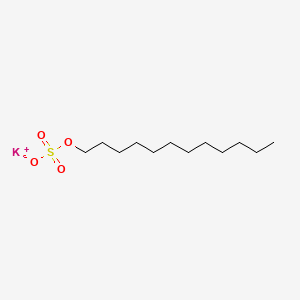

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQDVAFWWYYXHM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151-41-7 (Parent) | |

| Record name | Potassium lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004706789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40884104 | |

| Record name | Sulfuric acid, monododecyl ester, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4706-78-9 | |

| Record name | Potassium lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004706789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monododecyl ester, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, monododecyl ester, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dodecyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS6855FO7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Potassium Lauryl Sulfate

Contemporary Synthesis Routes for Anionic Alkyl Sulfates

The synthesis of anionic alkyl sulfates like potassium lauryl sulfate (B86663) primarily involves two critical stages: the sulfation of a long-chain alcohol and the neutralization of the resulting alkyl sulfuric acid. onlinetuition.com.my

The core of the synthesis is the sulfation of lauryl alcohol (dodecanol), which introduces the sulfate group. wikipedia.orgchemithon.com This reaction transforms the water-insoluble fatty alcohol into a surface-active agent. monsachemical.com Several sulfating agents are used in industrial production, each with distinct mechanisms and operational requirements.

Sulfur Trioxide (SO₃) Gas Sulfation : In large-scale manufacturing, the reaction of lauryl alcohol with gaseous sulfur trioxide in a continuous falling film reactor is the preferred method. This highly exothermic process is conducted at temperatures between 25–30°C under a vacuum to produce lauryl sulfuric acid (C₁₂H₂₅OSO₃H). The efficiency of this reaction can exceed 95% under optimized conditions, but it requires precise temperature control to prevent unwanted side reactions like oxidation. chemithon.com The direct carbon-oxygen-sulfur bond formed in this process results in an alcohol sulfuric acid intermediate that is hydrolytically unstable and must be neutralized promptly. chemithon.com

Chlorosulfonic Acid (ClSO₃H) Sulfation : This method provides rapid sulfation at temperatures of 35–40°C. Lauryl alcohol reacts with chlorosulfonic acid to yield lauryl sulfuric acid and hydrogen chloride (HCl) gas as a byproduct. cleaninginstitute.org Due to the corrosive nature of the acid and the need to scrub the evolved HCl gas, this route is less common in large industrial settings but is still utilized for smaller-scale synthesis.

Sulfamic Acid (H₃NSO₃H) Sulfation : Offering a milder reaction pathway, sulfamic acid is used to sulfate alcohols and ethoxylated alcohols. chemithon.com The reaction with lauryl alcohol is typically carried out at 80–100°C. This method is advantageous as it reduces the risks associated with handling more aggressive reagents like SO₃ and selectively sulfates alcohol groups without affecting aromatic rings. chemithon.com

Interactive Table 1: Comparison of Sulfation Methodologies for Lauryl Alcohol

| Sulfating Agent | Typical Reaction Temperature | Yield | Key Byproducts / Considerations |

| Sulfur Trioxide (SO₃) | 25–30°C | >95% | Highly exothermic; requires precise temperature control. |

| Chlorosulfonic Acid (ClSO₃H) | 35–40°C | 85–90% | Produces corrosive HCl gas that requires scrubbing. |

| Sulfamic Acid (H₃NSO₃H) | 80–100°C | ~92% | Milder reaction; less hazardous than SO₃ or ClSO₃H. chemithon.com |

Neutralization and Salt Formation Processes

Following sulfation, the unstable lauryl sulfuric acid intermediate is immediately neutralized to form the stable salt, potassium lauryl sulfate. chemithon.comsmolecule.com

The neutralization is typically performed by reacting the lauryl sulfuric acid with a potassium base, most commonly potassium hydroxide (B78521) (KOH). smolecule.com This reaction is carefully controlled to prevent hydrolysis of the product. google.comgoogle.com The process is often conducted in a continuous stirred-tank reactor at temperatures kept below 45°C. An aqueous solution of potassium hydroxide (e.g., 50 wt%) is added gradually to the acid to maintain the pH in the range of 7–8. The stoichiometric addition of the neutralizing agent is crucial for the purity of the final product. google.com The resulting product is an aqueous solution of this compound.

Production of Lauryl Alcohol Precursors

Lauryl alcohol (1-dodecanol), the C12 fatty alcohol precursor, is sourced from both natural and petrochemical feedstocks. wikipedia.orgwikipedia.org

From Natural Sources : A primary route for producing lauryl alcohol is the hydrogenation of fatty acids and their methyl esters derived from vegetable oils, such as coconut oil and palm kernel oil. wikipedia.org These oils are rich in C12 fatty acids. monsachemical.com The process involves the transesterification of the triglycerides in the oil to yield fatty acid methyl esters, which are then hydrogenated to produce the corresponding fatty alcohols. wikipedia.org

From Petrochemical Sources : Synthetic lauryl alcohol can be produced via the Ziegler process. wikipedia.org This method involves the oligomerization of ethylene (B1197577) using a triethylaluminium catalyst, followed by oxidation and hydrolysis to yield even-numbered primary alcohols. monsachemical.comwikipedia.org Other synthetic routes include the oxo process (carbonyl synthesis), which uses olefins, carbon monoxide, and hydrogen to first synthesize aldehydes that are subsequently hydrogenated to alcohols. monsachemical.comwikipedia.org

Purification and Purity Assessment Techniques in Synthesis

Achieving high purity is essential for the commercial use of this compound. The primary impurities are typically unreacted lauryl alcohol and inorganic salts like potassium chloride or potassium sulfate.

Purification : The main purification technique for this compound is multi-stage crystallization. The neutralized solution is subjected to a controlled cooling process to induce crystallization. This can involve rapid cooling followed by a slower "seeding" stage and a final cooling period to maximize crystal growth. The resulting crystals are then often washed with solvents such as ethanol (B145695) and chloroform (B151607) to remove residual impurities, yielding a product with a purity that can exceed 99%. researchgate.net Other purification methods for surfactants can include dialysis and column chromatography. researchgate.net

Purity Assessment : Several analytical methods are employed to verify the purity and composition of the final product.

Titration : Acid-base titration can be used to quantify the sulfate content.

Spectroscopy : Techniques like Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structural integrity of the compound, identifying the characteristic peaks for the dodecyl chain and the sulfate group.

Chromatography : High-performance liquid chromatography (HPLC) is a powerful tool for separating and quantifying the main component from impurities like unreacted alcohol and other alkyl sulfates with different chain lengths. nih.govnih.govthermofisher.com

Gravimetry : This method can be used to determine the amount of inorganic salt residues.

Surface Tension Measurement : The purity of a surfactant like this compound can be checked by analyzing its surface tension isotherm. The absence of a minimum in the surface tension versus concentration plot around the critical micelle concentration (CMC) is an indicator of high purity, as impurities like dodecyl alcohol can cause such a minimum. researchgate.net

Interactive Table 2: Purification and Purity Analysis of this compound

| Technique | Purpose | Details |

| Purification | ||

| Multi-Stage Crystallization | Removal of impurities | Controlled cooling and seeding to grow high-purity crystals from solution. |

| Solvent Washing | Removal of residual impurities | Crystals are washed with solvents like ethanol to dissolve remaining unreacted alcohol and inorganic salts. researchgate.net |

| Purity Assessment | ||

| Titration | Quantification of sulfate | Determines the amount of active sulfate component. |

| Spectroscopy (FT-IR, NMR) | Structural confirmation | Verifies the chemical structure of the molecule. |

| HPLC | Separation and quantification | Separates this compound from impurities for accurate measurement. nih.govthermofisher.com |

| Gravimetry | Measurement of inorganic salts | Quantifies non-surfactant salt content. |

Advanced Surfactant Science and Mechanistic Insights of Potassium Lauryl Sulfate

Thermodynamics of Micellization and Aggregate Formation

The self-assembly of surfactant molecules into micelles is a fundamental phenomenon governed by thermodynamic principles. For potassium lauryl sulfate (B86663) (KDS), an anionic surfactant, this process is crucial for its function in various applications. The thermodynamics of micellization describes the energy changes that occur as individual surfactant molecules aggregate to form micelles in an aqueous solution.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a key characteristic of a surfactant, defined as the concentration at which micelles spontaneously form. aliyuncs.com Below the CMC, potassium lauryl sulfate molecules exist predominantly as monomers at the air-water interface, leading to a significant reduction in surface tension. aliyuncs.com Once the CMC is reached, the interface becomes saturated, and further addition of the surfactant results in the formation of micelles within the bulk solution, with the surface tension remaining relatively constant. aliyuncs.com

The CMC of this compound can be determined using various experimental techniques that detect the changes in the physical properties of the solution as a function of surfactant concentration. Common methods include:

Conductivity measurements: A distinct break in the plot of specific conductivity versus concentration indicates the CMC. tsijournals.comtsijournals.com This is because the mobility of the surfactant ions changes upon aggregation into micelles.

Surface tension measurements: The surface tension of the solution decreases with increasing surfactant concentration until the CMC is reached, after which it plateaus. aliyuncs.com

Spectroscopic methods: Using fluorescent probes like pyrene (B120774) or UV-Vis spectroscopy with additives like benzoylacetone (B1666692) can reveal the onset of micelle formation. acs.org

Several factors can influence the CMC of this compound:

Temperature: The effect of temperature on the CMC is complex. Initially, an increase in temperature can lead to a decrease in the CMC, but further increases may cause it to rise. taylorandfrancis.comresearchgate.net For this compound, the CMC tends to increase with rising temperatures in alcohol-water systems. jetir.org

Electrolytes: The presence of salts, such as potassium chloride (KCl) or sodium chloride (NaCl), lowers the CMC of this compound. orientjchem.org This is due to the screening of the electrostatic repulsion between the negatively charged head groups of the surfactant molecules, which facilitates micelle formation. orientjchem.orgacs.org

Organic Additives: The addition of organic substances like alcohols can increase the CMC. jetir.org Conversely, foam boosters can depress the CMC. acs.org

Counterion: The nature of the counterion affects the CMC. For alkyl sulfates, the CMC decreases in the order Li+ > Na+ > K+ > Cs+, which is related to the increasing binding of the counterion to the micelle surface and the progressive screening of electrostatic repulsions between the headgroups. acs.org

Chain Length: While not a variable for this compound itself, in the broader class of alkyl sulfates, a longer hydrocarbon tail leads to a lower CMC due to increased hydrophobicity. wikipedia.org

A reported CMC value for this compound is 2375 mg/L (approximately 7.8 mM) at 40°C. industrialchemicals.gov.au Another study indicates a CMC of 0.0375 mol/L at 303 K.

Thermodynamic Parameters of Micellization (e.g., Gibbs Free Energy)

The spontaneity of micellization is described by the standard Gibbs free energy of micellization (ΔG°mic). A negative value for ΔG°mic indicates that the formation of micelles is a thermodynamically favorable process. acs.orgresearchgate.net The Gibbs free energy of micellization can be calculated from the CMC using the following equation:

ΔG°mic = RT ln(CMC)

where R is the gas constant and T is the absolute temperature.

Studies on this compound have shown that the ΔG°mic values are indeed negative and tend to become more negative as the temperature increases, suggesting greater stability of the micelles at higher temperatures. tsijournals.comtsijournals.com

The micellization process is also characterized by changes in enthalpy (ΔH°mic) and entropy (ΔS°mic). The relationship between these parameters is given by the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

| Temperature (K) | CMC (mol/kg) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | ΔS°m (J/mol·K) |

|---|---|---|---|---|

| 303 | 0.0084 | -11.8 | -2.5 | 30.7 |

| 308 | 0.0086 | -12.0 | -3.0 | 29.2 |

| 313 | 0.0088 | -12.2 | -3.5 | 27.8 |

| 318 | 0.0090 | -12.4 | -4.0 | 26.4 |

Note: The data in this table is illustrative and compiled from trends discussed in the referenced literature. Actual experimental values can vary.

Krafft Temperature and Phase Behavior in Aqueous Systems

The Krafft temperature (TK), or Krafft point, is the minimum temperature at which surfactant molecules can form micelles. Below the Krafft temperature, the solubility of the surfactant is lower than its CMC, and the surfactant exists in a crystalline or hydrated solid form. aliyuncs.com As the temperature increases and reaches the Krafft temperature, the solubility of the surfactant rises sharply, exceeding the CMC and allowing for micelle formation. oup.com Therefore, the Krafft temperature represents a phase transition point. aliyuncs.com

The Krafft temperature is influenced by the structure of the surfactant, including the length of the hydrophobic tail and the nature of the counterion. For lauryl sulfates, replacing the sodium (Na+) counterion with potassium (K+) increases the Krafft temperature from 282 K to 303 K. acs.org The larger ionic radius of the potassium ion is a contributing factor to this difference.

The phase behavior of this compound in aqueous systems is also affected by the presence of additives. Foam boosters, for instance, have been shown to depress the Krafft temperature of this compound, which is a desirable effect in many formulations to ensure the surfactant is effective at lower temperatures. acs.org The addition of salts, on the other hand, can lead to an elevation of the Krafft point. oup.com

Kinetic Studies of Micellar Dynamics

While thermodynamics describes the equilibrium state of micelle formation, kinetics provides insight into the rates at which these processes occur. Micelles are not static structures; they are in a constant state of dynamic equilibrium with the surrounding monomeric surfactant molecules. researchgate.net

Micelle Formation and Dissociation Kinetics

The dynamics of micellar systems are typically characterized by two relaxation processes:

A fast relaxation process (τ1) , which occurs on a microsecond to nanosecond timescale, is associated with the rapid exchange of monomeric surfactant molecules between the micelles and the bulk solution. researchgate.net

A slow relaxation process (τ2) , occurring on a millisecond to second timescale, is related to the complete formation or dissolution of a micelle. researchgate.net This slow relaxation time is directly correlated with the average lifetime and stability of a micelle. researchgate.net

Studies on sodium lauryl sulfate, a closely related surfactant, using techniques like temperature-jump and pressure-jump, have shown that the slow relaxation time is in the range of 10-4 to 101 seconds, depending on the concentration. researchgate.net A rate constant for the dissociation of a single monomer anion from a sodium lauryl sulfate micelle has also been determined. acs.org The kinetics of micelle formation can be influenced by the presence of other molecules, such as polymers, which can lead to the formation of mixed micelles through processes like fast fragmentation followed by slow reorganization. nih.gov The stability of micelles, and thus their dissociation kinetics, is a crucial factor in dynamic processes such as foaming and emulsification, as the breakup of micelles is the source of monomers required to populate newly created interfaces. nih.gov

Molecular Dynamics Simulations of Micelle Properties and Behaviors

Molecular dynamics (MD) simulations have become a powerful tool for investigating the properties and behaviors of surfactant micelles at an atomic level of detail. These simulations can provide insights that are often difficult to obtain through experimental methods alone.

MD simulations of sodium dodecyl sulfate (SDS), a proxy for KDS in many computational studies, have been used to probe the kinetics of micelle aggregation from a random distribution of surfactant molecules. princeton.edu These simulations can track the structural evolution of aggregates as they form and equilibrate. princeton.edu

Key findings from MD simulations include:

Structural Transitions: Simulations have revealed temperature-induced structural transitions in surfactant aggregates. At lower temperatures, SDS molecules can form crystalline-like aggregates, while at higher temperatures, they form more fluid and dynamic micelles. princeton.edu

Micelle Structure: Simulations provide detailed information about the structure of the micelle, including the conformation of the alkyl chains within the hydrophobic core and the arrangement of the hydrophilic head groups and counterions at the micelle-water interface.

Aggregation Kinetics: The dependence of the aggregation kinetics on surfactant concentration can be systematically studied, revealing the molecular-level changes that occur during the transition from monomers to micelles. princeton.edu

These computational approaches complement experimental studies and provide a deeper understanding of the fundamental forces and mechanisms that govern the self-assembly and dynamic behavior of this compound and other surfactants.

Interfacial Phenomena and Adsorption Mechanisms

Surface Tension Reduction and Interfacial Adsorption Layers

This compound (KLS), as an anionic surfactant, significantly alters the properties of interfaces, most notably by reducing surface tension. This phenomenon is a direct consequence of its amphiphilic molecular structure, which consists of a hydrophobic dodecyl (C12) hydrocarbon tail and a hydrophilic sulfate head group. In an aqueous environment, these molecules preferentially migrate to the air-water or oil-water interface. At the interface, they orient themselves with their hydrophobic tails directed away from the water and their hydrophilic heads remaining in the aqueous phase. drugbank.com This alignment disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension. drugbank.com

The process of surface tension reduction is concentration-dependent. As the concentration of KLS in the bulk solution increases, more surfactant molecules adsorb at the interface, leading to a progressive decrease in surface tension. ualberta.ca This continues until the interface becomes saturated with KLS molecules, at which point the surface tension reaches a minimum value and remains relatively constant with further increases in concentration. ualberta.ca This point of saturation corresponds to the formation of a densely packed monolayer of surfactant molecules at the interface and signals the beginning of micelle formation in the bulk solution, a concentration known as the critical micelle concentration (CMC). ualberta.cawikipedia.org Studies have reported a CMC for this compound of approximately 2375 mg/L at 40°C. industrialchemicals.gov.au

The formation of these interfacial adsorption layers is a dynamic process governed by the diffusion of monomers from the bulk to the interface. d-nb.info The structure and properties of these layers can be influenced by various factors, including temperature, pressure, and the presence of electrolytes. wikipedia.org For instance, the presence of salts can screen the electrostatic repulsion between the anionic head groups of the KLS molecules, allowing for a more compact packing at the interface and potentially lowering the CMC. researchgate.net The study of these adsorption layers is crucial for understanding the macroscopic behavior of systems containing KLS, such as emulsions and foams. Advanced techniques like surface-sensitive sum-frequency generation (SFG) spectroscopy can provide molecular-level insights into the structure and orientation of surfactant molecules within these interfacial layers. uq.edu.au

Adsorption on Solid-Liquid Interfaces: Mechanisms and Influences

The adsorption of this compound (KLS) onto solid surfaces from a liquid phase is a complex process driven by a combination of forces and influenced by the characteristics of the solid substrate, the surfactant molecule itself, and the properties of the aqueous solution. core.ac.uk The primary mechanisms governing the adsorption of anionic surfactants like KLS on solid-liquid interfaces include electrostatic interactions, hydrophobic interactions, and ion exchange. core.ac.ukwiley.com

On positively charged surfaces, the initial adsorption is often driven by strong electrostatic attraction between the negatively charged sulfate headgroups of the KLS molecules and the positive sites on the solid surface. wiley.com As the surface becomes covered with surfactant monomers, a significant turning point is reached. At a certain concentration, the hydrophobic tails of the adsorbed surfactant molecules begin to associate with each other, leading to a marked increase in adsorption. researchgate.net This cooperative process results in the formation of surface aggregates known as hemimicelles or admicelles. researchgate.net

Several factors can influence the extent and mechanism of KLS adsorption:

Nature of the Solid Surface: The surface charge and chemical composition of the solid are critical. core.ac.uk For instance, on a negatively charged surface, electrostatic repulsion would hinder the adsorption of anionic KLS, and other mechanisms like hydrophobic interactions or the presence of counterions would need to be more significant to drive the process.

Surfactant Structure: The length of the hydrophobic alkyl chain plays a crucial role. Longer chains generally lead to stronger hydrophobic interactions and a greater tendency for surface aggregation. acs.org

Aqueous Phase Environment:

pH: The pH of the solution can alter the surface charge of the solid substrate, thereby influencing the electrostatic interactions with the surfactant. core.ac.uk

Electrolytes: The presence of salts in the solution can reduce the electrostatic repulsion between the anionic headgroups of the KLS molecules, promoting closer packing and enhancing adsorption. wiley.com At high ionic strengths, hydrophobic interactions become a more dominant controlling factor for adsorption. wiley.com

Temperature: Temperature can affect both the solubility of the surfactant and the energetics of adsorption. nih.gov For sodium dodecyl sulfate (SDS), an increase in temperature was found to reduce the number of adsorbed molecules at low concentrations. nih.gov

The adsorption isotherm, which relates the amount of adsorbed surfactant to its concentration in the solution, often exhibits distinct regions corresponding to the different stages of adsorption, from individual ion adsorption to the formation of surface aggregates. researchgate.net

Corrosion Inhibition Mechanisms Involving Surfactant Adsorption

This compound can act as a corrosion inhibitor, primarily through its ability to adsorb onto a metal surface and form a protective barrier. mdpi.com This barrier isolates the metal from the corrosive environment, thereby slowing down the electrochemical reactions that cause corrosion. mdpi.com The mechanism of inhibition is intrinsically linked to the adsorption of the surfactant molecules at the metal-solution interface. sapub.org

Organic corrosion inhibitors, including surfactants, function by adhering to the metal surface through either physical adsorption (physisorption) or chemical adsorption (chemisorption). mdpi.com For an anionic surfactant like KLS, the adsorption process on a metal surface in an acidic medium can be explained by the following mechanisms:

Electrostatic Interaction: In acidic solutions, the metal surface often carries a net positive charge. The anionic sulfate headgroups of the KLS molecules are electrostatically attracted to these positive sites, leading to their adsorption. sapub.org

Protective Layer Formation: The adsorbed surfactant molecules form a film on the metal surface. The hydrophobic alkyl tails of the KLS molecules orient themselves towards the corrosive solution, creating a non-polar layer that repels water and corrosive species. sapub.org This layer acts as a physical barrier, hindering the diffusion of aggressive ions (like chloride) to the metal surface and the transport of metal ions away from the surface.

The effectiveness of the corrosion inhibition depends on the concentration of the surfactant and the stability of the adsorbed layer. researchgate.net As the concentration of KLS increases, the surface coverage on the metal increases, generally leading to higher inhibition efficiency up to a certain point. researchgate.net The structure of the surfactant, particularly the long hydrocarbon chain, contributes to a larger surface area coverage per molecule, enhancing its performance as a corrosion inhibitor. researchgate.net

Colloidal Stability and Emulsification Principles

Emulsion Formation and Stabilization Mechanisms

This compound (KLS) is an effective emulsifying agent, facilitating the formation and enhancing the stability of emulsions, which are dispersions of one immiscible liquid in another (e.g., oil-in-water). uri.edu The fundamental principle behind its emulsifying action lies in its amphiphilic nature. drugbank.com

Emulsion Formation: The creation of an emulsion requires energy to break down the bulk oil phase into smaller droplets, thereby vastly increasing the interfacial area between the oil and water. uri.edu KLS significantly reduces the energy required for this process by lowering the interfacial tension between the oil and water phases. uri.edu As an anionic surfactant, KLS adsorbs at the newly created oil-water interface, with its hydrophobic tail penetrating the oil droplet and its hydrophilic sulfate head remaining in the continuous aqueous phase. nih.gov

Emulsion Stabilization: Once an emulsion is formed, the dispersed droplets have a natural tendency to coalesce and reduce the total interfacial area, leading to phase separation. KLS plays a crucial role in preventing this by providing stabilization through several mechanisms:

Electrostatic Repulsion: The adsorbed KLS molecules impart a negative charge to the surface of the oil droplets due to their anionic sulfate headgroups. pcc.eu This creates an electrical double layer around each droplet. When two similarly charged droplets approach each other, they experience electrostatic repulsion, which creates an energy barrier preventing them from coalescing. pcc.eu This is a primary stabilization mechanism for ionic surfactants.

Steric Hindrance: While more characteristic of non-ionic surfactants with bulky head groups, the layer of adsorbed KLS molecules can also provide a physical, or steric, barrier that hinders close contact between droplets. pcc.eu

Reduction of Interfacial Tension: By maintaining a low interfacial tension, KLS makes the coalescence of droplets less thermodynamically favorable. uri.edu

The stability of an emulsion formed with KLS can be influenced by factors such as the surfactant concentration, the presence of electrolytes (which can affect the electrostatic repulsion), and the pH of the aqueous phase. jppres.com For instance, adding salts like sodium chloride can sometimes improve the viscosity and stability of formulations containing alkyl sulfate surfactants. jppres.com

Role in Detergency and Solubilization Processes

The functions of this compound in detergency and solubilization are direct applications of its surfactant properties, specifically its ability to reduce surface tension and form micelles.

Detergency: Detergency is the process of removing unwanted foreign matter (soil) from a solid surface. KLS is an effective detergent due to a combination of mechanisms:

Wetting: KLS lowers the surface tension of water, allowing it to better penetrate fabrics and wet the surfaces of both the fabric and the soil. drugbank.com

Emulsification and Solubilization of Oily Soil: Many soils are oily in nature and immiscible with water. KLS facilitates their removal by emulsifying the oily soil into small droplets that can be suspended in the wash water. drugbank.comwikipedia.org

Micellar Solubilization: Above its critical micelle concentration (CMC), KLS forms micelles in the solution. These micelles have a hydrophobic core and a hydrophilic exterior. Oily and greasy soils can be entrapped within the hydrophobic core of these micelles, a process known as solubilization. This allows the otherwise insoluble soil to be carried away in the water.

Preventing Redeposition: The negatively charged KLS molecules adsorb onto both the soil particles and the fabric surface, imparting a negative charge to both. This creates electrostatic repulsion that helps prevent the removed soil from redepositing onto the fabric.

Solubilization: Solubilization is the process by which the solubility of a poorly water-soluble substance is increased by the presence of a surfactant in the form of micelles. nih.gov As described above, KLS molecules self-assemble into micelles above the CMC. The interior of these micelles provides a hydrophobic microenvironment within the aqueous bulk phase. Substances that are normally insoluble or sparingly soluble in water can partition into this hydrophobic core and be "dissolved" in the surfactant solution. nih.gov This principle is not only central to cleaning applications but is also utilized in various industrial and pharmaceutical formulations to enhance the solubility of active ingredients. The efficiency of solubilization depends on factors like the surfactant's chemical structure, concentration, and the nature of the substance being solubilized. nih.gov

Analytical and Characterization Methodologies for Potassium Lauryl Sulfate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and properties of potassium lauryl sulfate (B86663). These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its composition and conformation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of potassium lauryl sulfate, the FTIR spectrum reveals characteristic absorption bands that confirm its chemical structure. The presence of a sulfate group is indicated by a distinct peak around 1217 cm⁻¹. researchgate.net Additionally, symmetric and asymmetric stretching vibrations of the C-H bonds in the alkyl chain are observed in the regions of 2843-2930 cm⁻¹. researchgate.netcellulosechemtechnol.ro The interaction between the sulfate group and the potassium ion can cause shifts in the peak positions compared to its sodium analog, sodium lauryl sulfate (SLS). researchgate.net

| Functional Group | Characteristic Peak Position (cm⁻¹) | Reference |

| Sulfate (S=O stretch) | ~1217 | researchgate.net |

| C-H stretch (asymmetric) | ~2910-2930 | researchgate.netcellulosechemtechnol.ro |

| C-H stretch (symmetric) | ~2843 | cellulosechemtechnol.ro |

| C-H deformation | ~1415 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Confirmation

Mass Spectrometry for Molecular Weight and Purity Analysis

Mass spectrometry is an essential technique for determining the molecular weight and assessing the purity of this compound. The technique involves ionizing the molecule and measuring its mass-to-charge ratio (m/z). For the lauryl sulfate anion (C₁₂H₂₅SO₄⁻), the expected m/z value is approximately 265.1474. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition and the identification of potential impurities. nih.gov Mass spectrometry can also be coupled with liquid chromatography (LC-MS) to separate and identify different components in a mixture, which is particularly useful for analyzing commercial surfactant formulations that may contain a range of alkyl sulfates. nih.govsigmaaldrich.com

| Ion | Technique | Observed m/z | Reference |

| Lauryl sulfate anion [C₁₂H₂₅SO₄]⁻ | High-Resolution Mass Spectrometry (HRMS) | 265.1474 | nih.gov |

| Lauryl sulfate anion [M-H]⁻ | MS/MS | 265.1479 | nih.gov |

Fluorescence Spectroscopy for Microenvironment and Aggregation Studies

Fluorescence spectroscopy is a sensitive technique used to study the microenvironment and aggregation behavior of surfactants like this compound. This method often employs fluorescent probes, such as pyrene (B120774), whose spectral properties are sensitive to the polarity of their surroundings. scielo.brresearchgate.netacs.org When this compound molecules form micelles in an aqueous solution above a certain concentration (the critical micelle concentration or CMC), the pyrene probe partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to alterations in the fluorescence emission spectrum of the probe. scielo.brresearchgate.net By monitoring these changes, researchers can determine the CMC and study the aggregation number of the micelles. scielo.br These studies provide insights into the self-assembly process and the interactions between surfactant molecules. acs.org

Chromatographic Separation and Quantification

Chromatographic techniques are vital for separating this compound from other components in a sample and for its precise quantification. These methods are particularly important in quality control and environmental analysis.

Ion Chromatography with Suppressed Conductivity Detection for Alkyl Sulfates

Ion chromatography (IC) with suppressed conductivity detection is a robust and sensitive method for the analysis of anionic surfactants like this compound. chromatographyonline.comnih.gov This technique separates ions based on their affinity for an ion-exchange stationary phase. For alkyl sulfates, an anion-exchange column is typically used. researchgate.net After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent and enhances the conductivity of the analyte ions, leading to improved detection sensitivity. nih.gov This method allows for the simultaneous determination of various alkyl sulfates, making it suitable for analyzing the composition of commercial surfactant products and for detecting these compounds in environmental samples. chromatographyonline.comnih.gov Gradient elution, where the eluent composition is changed during the analysis, can be employed to separate a wide range of alkyl sulfates with different chain lengths. nih.govnih.gov

| Analytical Method | Column Type | Detection | Application | Reference |

| Ion-pair chromatography | Hydrophobic resin-based | Suppressed conductivity | Separation and quantification of long-chain alkyl sulfates | nih.gov |

| Ion chromatography | Anion-exchange | Suppressed conductivity | Simultaneous determination of various alkyl sulfates in water | chromatographyonline.comnih.gov |

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the impurity profiling of surfactants like this compound. nih.gov It allows for the separation, identification, and quantification of various impurities, including un-sulfated alcohols and homologous alkyl sulfates. nih.govresearchgate.net The separation is typically achieved on a reversed-phase column, such as a C18 or phenyl column. nih.govresearchgate.net

The mobile phase composition is a critical parameter in achieving optimal separation. A common approach involves a gradient elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile. researchgate.net The choice of detector is also vital; while UV detection at a low wavelength (e.g., 210 nm) can be used, a refractive index (RI) detector is particularly effective for quantifying non-UV absorbing impurities like long-chain alcohols. researchgate.net

Method validation is essential to ensure the reliability of the results. This includes assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). researchgate.net For instance, a validated HPLC-RI method for analyzing un-sulfated alcohols in sodium lauryl sulfate demonstrated linearity with a correlation coefficient greater than 0.999 and high recovery percentages for all impurities. researchgate.net

Table 1: Exemplary HPLC Method Parameters for Impurity Profiling of Lauryl Sulfates

| Parameter | Condition |

| Column | Waters Symmetry C18 (150 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Milli-Q Water and Acetonitrile (30:70 v/v) researchgate.net |

| Flow Rate | 3.0 mL/min researchgate.net |

| Column Temperature | 50°C researchgate.net |

| Detector | Refractive Index (RI) researchgate.net |

| Sensitivity | 64 researchgate.net |

Titrimetric and Gravimetric Analysis for Compositional Determination

Titrimetric and gravimetric methods are classical analytical techniques that provide accurate and reliable determination of the active surfactant content in a sample. ncert.nic.in

Titrimetric Analysis , specifically the two-phase titration method (also known as the Epton method), is widely used for the quantification of anionic surfactants. mt.com This method involves titrating the anionic surfactant solution with a standard solution of a cationic surfactant, such as benzethonium (B1203444) chloride (Hyamine® 1622), in a two-phase system of water and an organic solvent like chloroform (B151607) or a less hazardous alternative. mt.comyoutube.com A colored indicator, such as methylene (B1212753) blue, is used to visualize the endpoint. mt.com The endpoint is reached when the indicator color transfers from the aqueous phase to the organic phase. acs.org Potentiometric titration, using a surfactant-sensitive electrode, offers an automated and more objective endpoint detection. metrohm.compsgraw.com

Gravimetric Analysis can be employed for the determination of the total active matter. A common approach involves precipitating the lauryl sulfate anion with a suitable counter-ion, followed by filtration, drying, and weighing of the precipitate. For instance, barium chloride can be used to precipitate barium lauryl sulfate, which can then be quantified gravimetrically. wiley.com

Table 3: Comparison of Titrimetric Methods for Anionic Surfactant Analysis

| Method | Principle | Endpoint Detection | Key Features |

| Epton Two-Phase Titration | Titration of anionic surfactant with a standard cationic surfactant in a water/organic solvent system. mt.com | Visual indicator (e.g., methylene blue) color change. mt.com | Well-established, but can be subjective and uses hazardous solvents. nih.govmt.com |

| Potentiometric Titration | Titration with a standard cationic surfactant, monitoring the potential change with a surfactant-sensitive electrode. metrohm.com | Inflection point in the titration curve. psgraw.com | Automated, objective endpoint, can be used in colored or opaque samples. metrohm.com |

Rheological Studies of this compound Solutions

The rheological properties of this compound solutions are critical for understanding their flow behavior and performance in various applications. Rheology is the study of the deformation and flow of matter. For surfactant solutions, key parameters include viscosity, shear stress, and shear rate.

The viscosity of this compound solutions is influenced by several factors, including concentration, temperature, and the presence of electrolytes and other additives. knute.edu.uaresearchgate.net At low concentrations, the surfactant exists as individual monomers, and the solution exhibits Newtonian behavior, where the viscosity is independent of the shear rate. mdpi.com Above the critical micelle concentration (CMC), the surfactant molecules self-assemble into micelles. The shape and size of these micelles (e.g., spherical, rod-like, or wormlike) significantly impact the solution's rheology. mdpi.comaidic.it

The addition of electrolytes, such as potassium chloride, can screen the electrostatic repulsion between the charged head groups of the lauryl sulfate ions in the micelles. thaiscience.info This can promote the growth of micelles from spherical to larger, elongated structures, leading to a significant increase in viscosity. mdpi.comresearchgate.net This phenomenon is often exploited to thicken surfactant-based formulations. Rheological measurements are typically performed using a rheometer or viscometer. knute.edu.ua

Table 4: Effect of Additives on the Rheology of Anionic Surfactant Solutions

| Additive | Effect on Micellar Structure | Impact on Viscosity |

| Electrolytes (e.g., KCl, NaCl) | Promotes growth from spherical to rod-like or wormlike micelles. mdpi.comthaiscience.info | Generally increases viscosity, can lead to a viscosity peak at a specific concentration. thaiscience.info |

| Co-surfactants (e.g., CAPB) | Can induce synergistic effects, leading to the formation of mixed micelles with different shapes and sizes. mdpi.com | Can either increase or decrease viscosity depending on the system and concentrations. researchgate.net |

| Alcohols | Can affect micellar packing and size. | Can decrease the viscosity by disrupting the entanglement of wormlike micelles. researchgate.net |

Dynamic Light Scattering (DLS) for Aggregate Sizing

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a powerful non-invasive technique used to determine the size distribution of particles and aggregates, such as micelles, in a solution. researchgate.netazom.com The technique measures the time-dependent fluctuations in the intensity of light scattered by the particles undergoing Brownian motion. researchgate.net

From these fluctuations, the diffusion coefficient (D) of the particles can be calculated. The hydrodynamic radius (Rh) of the particles is then determined using the Stokes-Einstein equation:

D = kBT / (6πηRh)

where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. azom.com

DLS is particularly useful for studying the formation and growth of this compound micelles. It can be used to determine the critical micelle concentration (CMC) by monitoring the change in scattering intensity or particle size as a function of surfactant concentration. azom.com The technique can also be used to investigate the influence of factors such as temperature, electrolyte concentration, and the presence of other additives on micelle size and aggregation number. researchgate.netacs.org For instance, the addition of salt to an ionic surfactant solution typically leads to an increase in the measured micelle size due to charge screening and subsequent micellar growth. acs.org

Table 5: Typical Hydrodynamic Radii of Surfactant Micelles Measured by DLS

| Surfactant System | Condition | Approximate Hydrodynamic Radius (Rh) / Diameter | Reference |

| Sodium Dodecyl Sulfate (SDS) | In water, above CMC | ~2-3 nm | azom.com |

| Tween 20 | 10 mg/mL in water at 25°C | ~7-8 nm (diameter) | azom.com |

| Dodecyltrimethylammonium bromide (DTAB) | In 0.1M NaBr | Size decreases with increasing surfactant concentration | researchgate.net |

| SLES/CapB mixture | With increasing NaCl concentration | Increase in size, indicating micellar growth | mdpi.com |

Interactions of Potassium Lauryl Sulfate Within Complex Systems

Synergistic and Antagonistic Interactions with Co-surfactants and Polymers

The performance of potassium lauryl sulfate (B86663) can be significantly modulated through its interaction with other surfactants and polymers. These interactions can be either synergistic, leading to enhanced properties, or antagonistic, resulting in reduced efficacy.

In detergent formulations, PLS can act synergistically with nonionic surfactants to lower interfacial tension. The presence of a polymer can also influence the aggregation behavior of surfactants. For instance, the interaction between water-soluble polymers and anionic surfactants like PLS typically begins at a concentration known as the critical aggregation concentration (CAC), which is often lower than the critical micelle concentration (CMC) of the pure surfactant. tsijournals.comresearchgate.net Above the CAC, the polymer becomes saturated with surfactant molecules, leading to the formation of polymer-surfactant complexes. tsijournals.comresearchgate.net

The nature of the polymer-surfactant interaction is dependent on their respective chemical structures. Anionic polymers, such as carboxymethyl cellulose (B213188) (CMC), can exhibit strong interactions with anionic surfactants. The addition of an anionic surfactant to a CMC solution can lead to a significant decrease in the consistency index (K), a measure of viscosity, indicating a change in the hydrodynamic size of the polymer molecules. mdpi.com Conversely, in some systems, the consistency index of a surfactant-polymer mixture can be higher than that of the pure polymer solution at low surfactant concentrations, suggesting an extension of the polymer chains. mdpi.com

The following table illustrates the effect of an anionic surfactant on the rheological properties of an anionic polymer solution, which is indicative of the types of interactions that can occur with potassium lauryl sulfate.

| Surfactant Concentration (ppm) | Consistency Index, K (Pa·sⁿ) | Flow Behavior Index, n |

| 0 (Pure Polymer) | 0.045 | 0.675 |

| 10 | 0.028 | 0.680 |

| 50 | 0.025 | 0.685 |

| 100 | 0.024 | 0.690 |

This table demonstrates the general trend of decreasing consistency index with increasing anionic surfactant concentration in an anionic polymer solution, indicating a strong interaction between the two components. Data adapted from studies on similar anionic surfactant-polymer systems. mdpi.com

Influence of Electrolytes and Ionic Environments on Surfactant Behavior

Generally, for anionic surfactants, the addition of electrolytes decreases the CMC. nepjol.infojsirjournal.com This is attributed to the screening of the electrostatic repulsion between the negatively charged head groups of the surfactant molecules by the cations of the electrolyte. jsirjournal.com This reduced repulsion allows for micellization to occur at a lower surfactant concentration. The effectiveness of an electrolyte in reducing the CMC often depends on the valency and ionic radius of the cation.

The potassium ion (K⁺) in PLS itself influences its properties compared to its sodium counterpart, sodium lauryl sulfate (SLS). The larger ionic radius of potassium can lead to a lower CMC value compared to SLS, as it can more effectively reduce the electrostatic repulsion between the sulfate head groups, allowing for tighter micelle packing. This property can enhance the efficacy of PLS in high-ionic-strength environments, such as hard water.

The addition of potassium salts, such as potassium chloride (KCl) or potassium dihydrogen phosphate (B84403) (KH₂PO₄), to a dispersion containing an anionic surfactant like PLS can lead to flocculation due to a precipitation reaction between the potassium ions and the surfactant. nih.gov

The table below summarizes the effect of adding different types of electrolytes on the CMC of an anionic surfactant, illustrating the general principles that apply to this compound.

| Electrolyte | Cation | Effect on Anionic Surfactant CMC |

| Sodium Chloride (NaCl) | Na⁺ | Decrease |

| Potassium Chloride (KCl) | K⁺ | Decrease |

| Calcium Chloride (CaCl₂) | Ca²⁺ | Significant Decrease |

| Magnesium Chloride (MgCl₂) | Mg²⁺ | Significant Decrease |

This table illustrates the general effect of electrolytes on the critical micelle concentration (CMC) of anionic surfactants. The magnitude of the decrease is typically greater for divalent cations compared to monovalent cations. nepjol.infojsirjournal.comsemanticscholar.org

Interactions with Biological Macromolecules and Cellular Components

This compound, much like its close relative sodium lauryl sulfate (SDS), has significant interactions with biological macromolecules, which are exploited in various biochemical and analytical techniques.

This compound is an effective protein-denaturing agent and is used in techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). wikipedia.org The mechanism of denaturation involves the disruption of non-covalent bonds within the protein structure, causing the protein to lose its native conformation. wikipedia.org The hydrophobic tail of the lauryl sulfate anion interacts with the hydrophobic regions of the polypeptide chain, while the negatively charged sulfate head group imparts a uniform negative charge to the protein. wikipedia.orgdrugbank.com This binding occurs at a relatively constant ratio of surfactant molecules per amino acid residue, resulting in a consistent charge-to-mass ratio across different proteins. wikipedia.org This allows for the separation of proteins based primarily on their molecular weight during electrophoresis. wikipedia.org The interaction is predominantly hydrophobic at sub-micellar concentrations and becomes exclusively hydrophobic at micellar concentrations. nih.gov

The amphiphilic nature of this compound makes it an effective agent for disrupting cell membranes, a critical step in cell lysis for the extraction of intracellular components like DNA, RNA, and proteins. The surfactant molecules integrate into the lipid bilayer of the cell membrane, with their hydrophobic tails interacting with the lipid core and their hydrophilic heads facing the aqueous environment. cetjournal.it This disrupts the membrane's structural integrity, leading to its solubilization and the release of cellular contents. cetjournal.it This property is utilized in the formulation of lysis buffers for various molecular biology applications. wikipedia.org In procedures like alkaline lysis for plasmid DNA isolation, a detergent like SDS (and by extension, PLS) is used to solubilize the cell membrane and denature proteins. bitesizebio.com

In clinical diagnostics, lauryl sulfates are used in cyanide-free methods for hemoglobin determination. nih.govistanbulmedicaljournal.org The interaction involves several steps: first, the surfactant lyses the red blood cell membrane to release hemoglobin. nih.govlighthouse-pub.com Subsequently, the lauryl sulfate molecule induces a conformational change in the hemoglobin protein and facilitates the oxidation of the heme iron from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin. nih.govistanbulmedicaljournal.org The surfactant then forms a stable complex with the methemoglobin, which can be quantified spectrophotometrically. nih.govistanbulmedicaljournal.orgmdpi.com This method provides a safer alternative to the traditional cyanmethemoglobin method. nih.gov

Cell Membrane Disruption for Lysis Applications

Complexation and Precipitation Phenomena in Multicomponent Systems

The introduction of this compound into complex aqueous systems can lead to complexation and precipitation, particularly in the presence of certain ions or polymers.

A notable phenomenon is the precipitation of this compound in the presence of potassium salts. nih.govchromforum.org The addition of electrolytes containing potassium ions, such as KCl, to a solution containing PLS can lead to the formation of a precipitate. nih.govonepetro.org This occurs because the potassium salt of lauryl sulfate has a lower solubility compared to its sodium counterpart. This precipitation can be utilized to induce flocculation in pharmaceutical suspensions. nih.gov For example, in a dispersion stabilized by an anionic surfactant, the addition of potassium salts can cause the particles to aggregate due to the precipitation of the surfactant on the particle surfaces. nih.gov

The interaction between anionic surfactants and certain nonionic polymers, such as methylcellulose (B11928114) (MC) and hydroxypropyl methylcellulose (HPMC), can also lead to incompatibility and potential precipitation. nih.gov Furthermore, the presence of multivalent cations can cause the precipitation of lauryl sulfate salts, which may then redissolve at higher surfactant concentrations above the CMC due to the solubilizing action of the micelles. onepetro.org

The following table summarizes the precipitation behavior of lauryl sulfate in the presence of different ions.

| Ion | Interaction with Lauryl Sulfate | Result |

| K⁺ | Forms a less soluble salt | Precipitation/Flocculation nih.govchromforum.org |

| Na⁺ | Forms a more soluble salt | Generally no precipitation |

| Ca²⁺ | Forms a salt with low solubility | Precipitation, can redissolve at high surfactant concentrations onepetro.org |

| Mg²⁺ | Forms a salt with low solubility | Precipitation, can redissolve at high surfactant concentrations onepetro.org |

Effect of Enzymes on Surfactant Properties and Solubilization

The interaction between enzymes and surfactants like this compound is a complex phenomenon of significant interest in various industrial and biological contexts, including detergent formulations and drug delivery systems. Enzymes can influence the fundamental properties of the surfactant, such as its ability to reduce surface tension and form micelles, while the surfactant itself can impact enzymatic activity. Furthermore, enzymes play a crucial role in the biodegradation of such surfactants in the environment.

Interactions between surfactants and enzymes are primarily governed by hydrophobic and ionic forces. researchgate.net These interactions can sometimes lead to conformational changes in the enzyme, potentially causing a reduction or complete loss of its activity. researchgate.net Generally, nonionic surfactants are considered to have a gentler interaction with enzymes because they lack the capacity for strong electrostatic attraction. researchgate.net However, the relationship is not always antagonistic; in some systems, surfactants can enhance enzyme solubility and activity, thereby increasing the efficiency of enzymatic processes like hydrolysis. researchgate.net

Research into the effects of physiologically relevant enzymes on the properties of anionic surfactants provides insight into these interactions. Studies conducted on sodium lauryl sulfate (SLS), a close structural analog of this compound, have demonstrated that enzymes can alter the surfactant's performance. researchgate.netnih.gov For instance, the addition of enzymes like pepsin and pancreatin (B1164899) has been shown to lower the surface tension of dissolution media. researchgate.netnih.gov

Table 1: Effect of Enzymes on the Surface Tension of Anionic Surfactant (SLS) Solutions This table illustrates the impact of different enzymes on the surface tension of a dissolution medium. The data is based on studies using sodium lauryl sulfate (SLS).

| Component Added to Dissolution Media | Resultant Surface Tension (mN/m) | Reference |

| None (Control) | Not specified in abstracts | |

| Pepsin | 54.8 | researchgate.netnih.gov |

| Pancreatin | 55.7 | researchgate.netnih.gov |

| Sodium Lauryl Sulfate (SLS) alone | ~30 | researchgate.netnih.gov |

Data derived from studies on sodium lauryl sulfate (SLS), an analog of this compound.

Enzymes can also work synergistically with surfactants to enhance the solubilization of poorly water-soluble compounds. Surfactants form micelles above a certain concentration, known as the critical micelle concentration (CMC), which can encapsulate hydrophobic substances, thereby increasing their solubility in aqueous solutions. rsc.orgjrespharm.com Research on the drug carvedilol (B1668590) demonstrated that its solubility was significantly enhanced in a solution containing both SLS and the enzyme pepsin. researchgate.netnih.gov However, this synergistic effect is not universal; in the same study, pancreatin did not produce a significant change in the drug's solubility when combined with SLS. researchgate.netnih.gov

Table 2: Influence of Enzymes on the Solubilization of Carvedilol by Sodium Lauryl Sulfate (SLS) This table summarizes the observed effects of pepsin and pancreatin on the solubilizing capacity of SLS for the drug carvedilol.

| System | Observation on Carvedilol Solubility | Reference |

| SLS with Pepsin | Significantly enhanced | researchgate.netnih.gov |

| SLS with Pancreatin | No significant difference | researchgate.netnih.gov |

Findings are based on research conducted with sodium lauryl sulfate (SLS).

Another critical aspect of enzyme-surfactant interactions is the enzymatic degradation of the surfactant itself. Anionic surfactants with linear alkyl chains, such as this compound, are susceptible to biodegradation by microorganisms. semanticscholar.org This process is mediated by enzymes produced by various bacterial strains. The degradation typically involves desulfation followed by the assimilation of the alkyl chain. semanticscholar.org Studies using a consortium of bacteria, including Enterobacter gergoviae, Enterobacter cloacae, and Bacillus alvei, have shown effective degradation of SLS. semanticscholar.org The efficiency of this enzymatic degradation is influenced by several environmental factors.

Table 3: Factors Affecting the Biodegradation of Sodium Lauryl Sulfate (SLS) by a Bacterial Consortium This table outlines the optimal conditions for the enzymatic degradation of SLS by a specific bacterial consortium.

| Factor | Condition | Biodegradation Rate | Reference |

| Temperature | 30°C | 98% | semanticscholar.org |

| pH | 9.0 | 96% | semanticscholar.org |

| pH | 7.0 | 89.2% | semanticscholar.org |

| Carbon Source | Glucose | 91.9% | semanticscholar.org |

| Nitrogen Source | Casein | 90.3% | semanticscholar.org |

Data pertains to the biodegradation of sodium lauryl sulfate (SLS).

Advanced Applications and Materials Science Contributions of Potassium Lauryl Sulfate

Polymerization Processes and Emulsion Polymerization Initiatives

Potassium lauryl sulfate (B86663) (PLS), an anionic surfactant, plays a critical role as an emulsifier in emulsion polymerization, a process widely used for producing a variety of polymers and latexes. pcc.eugantrade.com Its primary function is to facilitate the emulsification of hydrophobic monomers in an aqueous medium, creating a stable dispersion of monomer droplets. gantrade.com This process typically involves the formation of micelles, which are colloidal-sized aggregates of surfactant molecules. These micelles encapsulate the monomer molecules, providing discrete loci for the initiation and propagation of the polymerization reaction. gantrade.comscribd.com

The polymerization is typically initiated by a water-soluble initiator, such as potassium persulfate. scribd.comcalibrechem.com The initiator decomposes to form free radicals in the aqueous phase, which then enter the monomer-swollen micelles and start the polymerization process. calibrechem.com The resulting polymer particles are stabilized by the adsorbed layer of potassium lauryl sulfate, which provides electrostatic repulsion between the particles, preventing their agglomeration and ensuring the stability of the final latex dispersion. pcc.eu

Table 1: Components in a Typical Emulsion Polymerization System

| Component | Example | Function |

| Monomer | Styrene, Vinyl Acetate (B1210297), Acrylic Esters | The basic building block of the polymer. |

| Dispersion Medium | Water | The continuous phase in which the monomer and polymer particles are dispersed. researchgate.net |

| Surfactant (Emulsifier) | This compound | Stabilizes monomer droplets and polymer particles, forms micelles. industrialchemicals.gov.au |

| Initiator | Potassium Persulfate | Generates free radicals to start the polymerization reaction. calibrechem.com |

Formulation Science for Enhanced Solubility and Dissolution

In pharmaceutical formulation science, this compound is utilized for its ability to enhance the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs). nih.gov This application is particularly significant for drugs classified under the Biopharmaceutical Classification System (BCS) Class II, which are characterized by high permeability but low solubility. nih.gov The oral bioavailability of such drugs is often limited by their dissolution rate. nih.gov

This compound, as an anionic surfactant, improves drug dissolution through several mechanisms. By reducing the surface tension at the solid-liquid interface, it enhances the wetting of the drug particles, which is the initial step in the dissolution process. nih.gov Above its critical micelle concentration (CMC), PLS forms micelles in the aqueous medium. These micelles have a hydrophobic core and a hydrophilic shell, allowing them to encapsulate lipophilic drug molecules, thereby increasing the apparent solubility of the drug. researchgate.netmdpi.com This micellar solubilization creates a higher concentration gradient, which, according to the Noyes-Whitney equation, drives a faster dissolution rate. nih.gov

Research has demonstrated the effectiveness of lauryl sulfates in various drug formulations. For instance, the inclusion of sodium lauryl sulfate (SLS) has been shown to significantly promote the dissolution rate of drugs like simvastatin (B1681759) and aspirin. nih.gov Studies on cilostazol, another poorly water-soluble drug, showed that the presence of SLS in the dissolution medium at concentrations above its CMC led to a dissolution rate of over 80%. mdpi.com However, it is also noted that interactions between the lauryl sulfate anion and certain basic drugs can lead to the formation of less soluble salts, which can unexpectedly hinder dissolution. researchgate.netacs.org This highlights the importance of careful formulation design and consideration of drug-excipient compatibility. acs.org

Table 2: Functional Roles of this compound in Formulations

| Functional Role | Mechanism of Action | Impact on Formulation |

| Wetting Agent | Reduces the surface tension between the drug powder and the dissolution medium. | Improves the initial dispersion and contact of the solvent with the drug surface. nih.gov |

| Solubilizing Agent | Forms micelles that encapsulate poorly soluble drug molecules. | Increases the drug's apparent solubility in the aqueous medium. researchgate.net |

| Dissolution Enhancer | Increases the concentration gradient (Cs - C) by enhancing solubility. | Leads to a faster rate of drug dissolution from the dosage form. mdpi.com |

Surface Modification and Adsorbent Development

The surfactant properties of this compound are leveraged in materials science for the surface modification of various materials, including the development of enhanced adsorbents. By altering the surface chemistry of a substrate, PLS can improve its performance in specific applications, such as the removal of pollutants from wastewater.

A key application in this area is the modification of activated carbon. While activated carbon is a widely used adsorbent, its surface can be tailored to improve its affinity for certain types of molecules. Research has shown that modifying activated carbon with sodium lauryl sulfate can enhance its capacity to adsorb heavy metals like lead (Pb) and chromium (Cr). researchgate.netscirp.org The lauryl sulfate molecules adsorb onto the carbon surface, introducing negatively charged sulfate head groups. This modified surface can then more effectively bind with positively charged metal ions through electrostatic interactions.

The process involves treating the adsorbent material, such as carbon derived from rice husk, with a solution of the lauryl sulfate surfactant. researchgate.net This creates a surfactant-modified adsorbent with improved characteristics. The effectiveness of this modification depends on factors such as the concentration of the surfactant and the pH of the solution. The anionic nature of PLS makes it suitable for creating adsorbents aimed at capturing cationic pollutants. taylorandfrancis.com This approach represents a cost-effective method for enhancing the performance of adsorbents using readily available surfactants.

Role in Lubricating System Design

This compound and its analogs serve a functional role in the design of lubricating systems, both in industrial applications and in pharmaceutical manufacturing. Their surfactant nature allows them to reduce friction at interfaces.

In the pharmaceutical industry, lauryl sulfates are used as lubricants in the manufacturing of solid dosage forms like tablets. mdpi.com During tablet compression, lubricants are essential to reduce the friction between the tablet surface and the die wall, which facilitates the ejection of the tablet from the press. mdpi.com Sodium lauryl sulfate has been identified as an excipient with dual functionality, acting as both a wetting agent to improve dissolution and as a lubricant. researchgate.netnih.gov While magnesium stearate (B1226849) is a more common lubricant, lauryl sulfates can be a suitable alternative, especially in formulations where traditional lubricants may be incompatible. The typical concentration for this lubricating effect is in the range of 1-2%.

Beyond pharmaceuticals, lauryl sulfate-derived ionic liquids have been investigated as advanced lubricant additives. researchgate.net These compounds, when added to base oils like mineral oil or polyethylene (B3416737) glycol (PEG), have been shown to significantly improve tribological properties. researchgate.net They can reduce the coefficient of friction and wear volume by forming a protective tribochemical thin film on the contacting surfaces. researchgate.net This demonstrates the potential of lauryl sulfate chemistry in designing high-performance lubricants for various mechanical systems.

Biochemical Research Tool Development

This compound, similar to its widely studied counterpart sodium dodecyl sulfate (SDS), is a valuable tool in biochemical and molecular biology research. Its primary function in this context is as a potent anionic detergent that can disrupt biological structures. smolecule.com

One of the most common applications is in cell lysis, the process of breaking open cells to release their contents, such as DNA, RNA, and proteins, for further analysis. smolecule.com The amphiphilic nature of PLS allows it to intercalate into and solubilize the lipid bilayers of cell membranes, leading to cell disruption.

Furthermore, in the field of proteomics, PLS can be used for denaturing proteins. drugbank.com It disrupts the non-covalent bonds that maintain the secondary, tertiary, and quaternary structures of proteins, causing them to unfold into a linear polypeptide chain. By binding to the polypeptide backbone, the lauryl sulfate anions impart a uniform negative charge density to the protein. This principle is the basis of SDS-polyacrylamide gel electrophoresis (SDS-PAGE), a fundamental technique used to separate proteins based on their molecular mass. While SDS is more commonly cited, the similar chemical nature of PLS allows it to be used in these applications.

Environmental Fate and Transport of Potassium Lauryl Sulfate Analogs

Biodegradation Pathways and Environmental Persistence Evaluation

The primary mechanism for the removal of lauryl sulfate (B86663) analogs from the environment is biodegradation. mdpi.comnih.gov These substances are considered readily biodegradable under both aerobic and anaerobic conditions, which significantly limits their environmental persistence. industrialchemicals.gov.aunih.gov

The biodegradation process typically begins with the enzymatic cleavage of the sulfate ester bond by microbial sulfatases. industrialchemicals.gov.aunih.gov This initial step, known as primary biodegradation, results in the formation of an inorganic sulfate salt and 1-dodecanol (B7769020) (lauryl alcohol). industrialchemicals.gov.ausmolecule.com The resulting fatty alcohol is then susceptible to further oxidation, leading to the corresponding fatty acid. nih.gov This fatty acid subsequently enters the beta-oxidation pathway, where it is progressively broken down and ultimately mineralized into carbon dioxide and water, or incorporated into microbial biomass. nih.govnih.gov

Under anaerobic conditions, such as those found in sewage sludge and some sediments, lauryl sulfates are also effectively biodegraded. mdpi.comnih.gov This prevents significant accumulation in environments lacking oxygen and reduces the potential for contamination of agricultural soils when sludge is used as a fertilizer. oecd.org The rapid rate of biodegradation under various environmental conditions means that lauryl sulfates have a low potential for persistence. industrialchemicals.gov.au For instance, in water-sediment mixtures under aerobic conditions, sodium lauryl sulfate has been shown to degrade by 40% within 24 hours. industrialchemicals.gov.au

Table 1: Biodegradation Data for Lauryl Sulfate Analogs

| Parameter | Finding | Conditions | Source(s) |

|---|---|---|---|

| Biodegradability | Readily biodegradable | Aerobic and anaerobic | nih.gov |

| Primary Pathway | Cleavage of sulfate group | Microbial action | industrialchemicals.gov.aunih.gov |

| Initial Products | 1-dodecanol and inorganic sulfate | - | industrialchemicals.gov.ausmolecule.com |

| Ultimate Products | Carbon dioxide, water, biomass | β-oxidation | nih.govnih.gov |

| Persistence | Low potential for persistence | Rapid biodegradation | industrialchemicals.gov.au |

Sorption and Desorption Dynamics in Environmental Matrices

Sorption is a key process that influences the transport and bioavailability of lauryl sulfates in the environment. udel.edu As anionic surfactants, they tend to partition from the water column to solid matrices like soil, sludge, and sediment. industrialchemicals.gov.au This partitioning is primarily driven by the interaction between the hydrophobic alkyl chain of the surfactant and the organic carbon fraction of the environmental matrix. udel.edu

The sediment-water partition coefficient (Koc), which normalizes the distribution coefficient to the organic carbon content, is a key parameter for assessing this behavior. For sodium lauryl sulfate, a close analog, the measured Koc value ranges from 316 to 446 L/kg. industrialchemicals.gov.au This indicates a moderate tendency to adsorb to organic matter in soils and sediments. The sorption process is generally rapid and reversible. industrialchemicals.gov.au

Desorption kinetics are critical for understanding the potential for the release of sorbed lauryl sulfate back into the aqueous phase. mdpi.com The release is influenced by factors such as the concentration gradient between the solid and aqueous phases and the properties of the soil or sediment, including its organic matter content and clay mineralogy. nih.govresearchgate.net While the hydrophobic tail drives sorption to organic matter, the negatively charged sulfate headgroup can interact with positively charged sites on clay minerals, although this is generally a less dominant mechanism. udel.edu

Table 2: Sorption Parameters for Lauryl Sulfate Analogs

| Parameter | Value | Conditions | Significance | Source(s) |

|---|---|---|---|---|

| Log Koc | 2.5 - 2.65 | Environmental pH (7.6), 25°C | Indicates moderate sorption to organic carbon | industrialchemicals.gov.au |

| Sorption Matrix | Organic carbon in sludge and sediments | - | Primary sink for lauryl sulfates in aquatic systems | industrialchemicals.gov.auudel.edu |

| Sorption Process | Rapid and reversible | - | Controls partitioning between water and solid phases | industrialchemicals.gov.au |

Environmental Distribution Modeling and Transport Mechanisms